molecular formula C10H5F2NO3 B3242005 1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- CAS No. 149740-58-9

1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-

Cat. No.: B3242005
CAS No.: 149740-58-9
M. Wt: 225.15 g/mol
InChI Key: AOFABTCLDLLKGJ-UHFFFAOYSA-N
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Description

The compound "1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-" is a fluorinated benzodioxole derivative characterized by a propanenitrile backbone substituted with difluoro-beta-oxo and benzodioxole moieties. Such structures are often explored for their electronic and steric properties, particularly in medicinal chemistry and materials science. The presence of the benzodioxole ring (a fused bicyclic ether system) and electron-withdrawing groups (e.g., nitrile and difluoro-oxo) may confer unique reactivity, stability, or binding affinity compared to simpler aromatic or aliphatic nitriles.

Properties

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-4-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-10(12)15-8-3-1-2-6(9(8)16-10)7(14)4-5-13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFABTCLDLLKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- (CAS No. 149740-58-9) is a compound with notable biological activity. Its molecular formula is C10H5F2NO3, and it has garnered attention in various fields of research due to its potential therapeutic properties.

Chemical Structure

The compound features a benzodioxole core with a propanenitrile and difluoroketone substituents. This unique structure contributes to its biological activity and interaction with biological systems.

1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- exhibits several mechanisms of action that can influence cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Properties : It may exhibit antioxidant activity by scavenging free radicals, potentially protecting cells from oxidative stress.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant cytotoxicity. The findings indicated that treatment with varying concentrations resulted in reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells.

Cell LineIC50 (µM)
MCF-715
HT-2920

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of 1,3-benzodioxole-4-propanenitrile against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was found to be effective against Staphylococcus aureus and Escherichia coli at concentrations of 32 µg/mL and 64 µg/mL, respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Safety and Toxicology

While the biological activities of this compound are promising, toxicity assessments are crucial. Preliminary studies suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic applications.

Regulatory Status

The compound is currently classified under various chemical safety assessments. It is essential to monitor its regulatory status as new data emerges regarding its safety and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzophenone Derivatives

Benzophenones, such as benzophenone-1 (BP-1) and benzophenone-3 (BP-3), share aromatic frameworks but lack the benzodioxole and nitrile functionalities. Their UV-absorbing properties and metabolic pathways are well-documented .

Bisphenol Derivatives

Bisphenol A diglycidyl ether (BADGE) and related compounds feature bis(hydroxyphenyl) structures with epoxy groups. The absence of hydroxyl groups in "1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-" suggests reduced estrogenic activity but increased electrophilicity from the nitrile and oxo groups, which could influence toxicity profiles.

Sulfated Glycosaminoglycan Analogs

While unrelated in structure, sulfated hexasaccharides (e.g., GlcNS6S-containing constructs) demonstrate how sulfation patterns alter chemical environments, as seen in NMR chemical shifts . By analogy, the difluoro and oxo substituents in the target compound may similarly perturb electronic environments, affecting spectroscopic signatures or intermolecular interactions.

Electronegativity and Substituent Effects

Studies on group electronegativity (e.g., SnRR’R’’X systems) highlight correlations between substituent electronegativity and chemical shifts .

Data Table: Hypothetical Comparative Properties

Note: Data inferred from analogous compounds due to lack of direct evidence.

Property 1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo- Benzophenone-3 (BP-3) Bisphenol A Diglycidyl Ether (BADGE)
Electron-Withdrawing Groups Difluoro-beta-oxo, nitrile Ketone, hydroxyl Epoxy, hydroxyl
Aromatic System Benzodioxole Benzophenone Bisphenol
Polarity High (nitrile, oxo) Moderate Moderate-high
Toxicity Concerns Potential nitrile toxicity Endocrine disruption Endocrine disruption, epoxy reactivity
Spectroscopic Shifts Predicted upfield/downfield shifts (cf. sulfated analogs) UV absorption ~288 nm NMR shifts influenced by epoxy

Q & A

Q. What are the recommended synthetic routes for 1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-, and what key intermediates should be prioritized?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the nitrile group and oxidation/reduction of the β-oxo moiety. Key intermediates include:

  • 2,2-Difluoro-1,3-benzodioxole derivatives : Formed via electrophilic aromatic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) .
  • β-Oxo-propanenitrile precursors : Synthesized via Claisen condensation or ketone cyanidation .
    Critical Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and nucleophiles (amines/alcohols for substitution) .

Q. What safety protocols are critical when handling fluorinated benzodioxole derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzodioxole derivatives?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR resolves diastereotopic protons near the benzodioxole ring .
  • IR Spectroscopy : Detects nitrile (C≡N stretch ~2200 cm1^{-1}) and carbonyl (C=O ~1700 cm1^{-1}) groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in fluorinated benzodioxole derivatives, particularly regarding diastereotopic fluorine atoms?

Methodological Answer:

  • Variable Temperature (VT) NMR : Reduces signal splitting caused by dynamic processes .
  • COSY/NOESY : Correlates coupling between fluorine and adjacent protons .
  • Computational Modeling (DFT) : Predicts chemical shifts and validates experimental data .

Q. What enzymatic pathways enable defluorination of 2,2-difluoro-1,3-benzodioxole moieties, and how can their activity be optimized?

Methodological Answer:

  • Key Enzyme : Toluene dioxygenase from Pseudomonas putida F1 catalyzes defluorination at rates up to 2100 nmol/h/mg protein .
  • Optimization Strategies :
    • Use toluene as a growth substrate to induce enzyme expression .
    • Monitor metabolite formation (e.g., pyrogallol) via HPLC to track defluorination efficiency .
    • Screen bacterial homologs with >70% amino acid similarity to toluene dioxygenase for enhanced activity .

Q. How does the β-oxo-propanenitrile group influence interactions with biological targets, and what assays validate these effects?

Methodological Answer:

  • Mechanistic Insight : The β-oxo group enhances electrophilicity, facilitating covalent binding to nucleophilic residues (e.g., cysteine) in enzymes .
  • Recommended Assays :
    • Enzyme Inhibition : Measure IC50_{50} using fluorogenic substrates (e.g., acetylcholinesterase or cytochrome P450 assays) .
    • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .
    • Cellular Toxicity : MTT assays to assess cytotoxicity in cancer cell lines .

Q. How should researchers address contradictory defluorination rates observed across bacterial strains?

Methodological Answer:

  • Variables to Re-examine :
    • Growth Conditions : Ensure strains are cultured on toluene, not arginine, to activate toluene dioxygenase .
    • Metabolite Interference : Test for pyrogallol accumulation, which inhibits enzyme activity .
    • Enzyme Localization : Confirm cytoplasmic vs. membrane-bound enzyme expression via subcellular fractionation .

Q. What computational and experimental methods best predict the electronic properties of fluorinated benzodioxole derivatives?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to assess redox potential and charge distribution .
  • UV-Vis Spectroscopy : Measure absorption maxima to correlate with electron-withdrawing effects of fluorine .
  • Cyclic Voltammetry : Quantify reduction potentials of the nitrile and β-oxo groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxole-4-propanenitrile, 2,2-difluoro-beta-oxo-

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